3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-[6-(bromomethyl)pyridin-2-yl]oxetan-3-ol |
InChI |
InChI=1S/C9H10BrNO2/c10-4-7-2-1-3-8(11-7)9(12)5-13-6-9/h1-3,12H,4-6H2 |
InChI Key |
SKXMNFYBVINCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=CC(=N2)CBr)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 6 Bromomethyl Pyridin 2 Yl Oxetan 3 Ol and Analogous Structures
Strategies for the Construction and Functionalization of Pyridyl-Bromomethyl Moieties
The pyridyl-bromomethyl substructure is a key component, and its synthesis necessitates precise control over the regioselectivity of functionalization on the pyridine (B92270) ring.
Regioselective Halogenation and Functionalization of Pyridine Rings
Direct halogenation of substituted pyridine rings can be challenging due to issues with regioselectivity and reactivity. acs.org A common and effective strategy to achieve regioselective halogenation, particularly at the C2 position, involves the use of pyridine N-oxides. acs.orgnih.gov The N-oxide activates the pyridine ring, facilitating halogenation under milder conditions than those required for the parent pyridine. acs.org
A highly efficient method for the regioselective halogenation of unsymmetrical pyridine N-oxides has been developed, providing a practical route to 2-halo-substituted pyridines. nih.gov This approach often overcomes the limitations of older methods that required harsh conditions and large excesses of halogenating agents, leading to poor yields and limited functional group compatibility. acs.org For instance, the use of oxalyl chloride to activate the N-oxide allows for subsequent halogenation with high regioselectivity. researchgate.net
Alternative strategies for achieving regioselectivity include directed metalation-trapping sequences, which often employ directing groups like carbonyls or existing halides to guide the position of metalation and subsequent functionalization. nih.gov More recently, the design of specific heterocyclic phosphine (B1218219) reagents has enabled a two-step approach for the 4-halogenation of pyridines. nih.govacs.org This method involves the formation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.govacs.org Computational studies suggest this displacement proceeds via an SNAr pathway. acs.org
Direct Alkylation and Bromomethylation Approaches for Pyridine Derivatives
Direct bromomethylation of aromatic compounds is a fundamental transformation in organic synthesis. acs.org For pyridine derivatives, the introduction of a bromomethyl group can be achieved through various methods. 2,6-Bis(bromomethyl)pyridine (B1268884) is a well-known precursor in the synthesis of a wide range of pyridine derivatives. nih.govsigmaaldrich.com It can be synthesized from the corresponding pyridine-2,6-dimethanol by reaction with hydrobromic acid. rsc.org
The direct dearomative functionalization of pyridines offers another avenue for introducing carbon substituents. For example, a one-pot double nucleophilic addition of Grignard reagents to pyridine derivatives can lead to tetrahydropyridines with newly formed C-C bonds. mdpi.com While not a direct bromomethylation, this highlights the possibility of introducing alkyl groups that could be subsequently halogenated. A novel transition metal-free method for N-difluoromethylation of pyridines involves N-alkylation with ethyl bromodifluoroacetate, followed by hydrolysis and decarboxylation, showcasing an alternative approach to functionalizing the pyridine nitrogen. rsc.org
Utilization of Pyridinium (B92312) Salts in Bromomethyl Pyridine Synthesis
Pyridinium salts are versatile synthetic intermediates for the preparation of substituted pyridines. researchgate.net They can be synthesized through several general methods, including the electrophilic amination of pyridine derivatives with hydroxylamine (B1172632) reagents, the condensation of pyrylium (B1242799) salts with hydrazines, or the elaboration of the N-valence of existing N-aminopyridinium reagents. nih.gov
The synthesis of pyridinium salts can be achieved by reacting a pyridine derivative with an appropriate alkyl halide. For instance, 4-methyl-1-(3-phenoxypropyl)pyridinium bromide was synthesized by reacting 4-picoline with (3-bromopropoxy)benzene. nih.gov This principle can be extended to the synthesis of bromomethyl-substituted pyridinium salts. The use of pyridinium salts can influence the reaction pathways in subsequent transformations. For example, in the context of non-enzymatic decarboxylation reactions, the presence of a pyridinium moiety was observed to affect the halide elimination pathway. scholaris.ca
Methodologies for Oxetan-3-ol (B104164) Core Assembly and Functionalization
The oxetane (B1205548) ring is a strained four-membered heterocycle that has gained significant attention in medicinal chemistry. thieme-connect.comnih.gov Its synthesis, particularly with substitution at the 3-position, requires specialized methods.
Classical and Contemporary Cyclization Reactions for Four-Membered Oxetane Rings
The construction of the oxetane ring is a synthetic challenge due to the inherent ring strain, which makes the kinetics of cyclization to form four-membered saturated cyclic ethers significantly slower than for their three-, five-, and six-membered counterparts. acs.org
One of the most common methods for oxetane synthesis is the intramolecular Williamson etherification, which involves a base-mediated nucleophilic substitution between an alcohol and an aliphatic carbon with a leaving group in a 1,3-relationship. acs.orgbeilstein-journals.org However, this method can be substrate-dependent and may be complicated by side reactions like Grob fragmentation. acs.org A facile synthesis of oxetan-3-ol has been described starting from epichlorohydrin, involving acid-catalyzed ring-opening, protection of the primary alcohol, base-induced hydrolysis and ring closure, followed by deprotection. researchgate.net Another reported synthesis of oxetan-3-ol also starts from commercially available epichlorohydrin, proceeding through a four-step sequence. researchgate.netatlantis-press.comatlantis-press.com
The Paternò–Büchi reaction, a [2+2] photocycloaddition of an alkene with a carbonyl compound, is another classical approach to oxetane synthesis. magtech.com.cnorganic-chemistry.org More contemporary methods include transition metal-catalyzed formal [2+2] cycloadditions, ring expansion of epoxides mediated by sulfide (B99878) ylides, and C-H bond oxidative cyclizations. magtech.com.cn For instance, the ring expansion of epoxides can be achieved by opening the epoxide with a nucleophile that contains a leaving group, followed by base-induced cyclization. acs.org Gold-catalyzed oxidative cyclization of propargylic alcohols provides a route to oxetan-3-ones, which can be subsequently reduced to oxetan-3-ols. organic-chemistry.org
Stereoselective Approaches to Substituted Oxetanes
The development of stereoselective methods for the synthesis of substituted oxetanes is of high importance. thieme-connect.com One approach involves the stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols. acs.org An important enantioselective synthesis of 2-aryl-substituted oxetanes was achieved through the enantioselective reduction of β-halo ketones followed by a Williamson etherification cyclization. acs.org
Novel superbase-promoted stereoselective rearrangement reactions of chiral oxirane derivatives have been shown to provide chiral oxetane derivatives. researchgate.net The stereoselective synthesis of 2,3,4-highly substituted oxetanes has been accomplished via an intramolecular C-C bond-forming Michael addition. rsc.orgrsc.org This method involves the deprotonation of secondary γ-allyloxy or γ-benzyloxy substituted vinylogous urethanes to induce cyclization. rsc.org
Introduction and Manipulation of Hydroxyl Functionality onto the Oxetane Scaffold
A critical step in the synthesis of the target compound is the introduction of a hydroxyl group at the 3-position of the oxetane ring. A highly effective method for this transformation involves the synthesis of oxetan-3-one intermediates from readily available propargylic alcohols. nih.govscispace.com This approach is advantageous as it often proceeds in a single step under mild conditions.
A general strategy for the synthesis of various oxetan-3-ones has been developed using gold catalysis. nih.gov This reaction utilizes propargylic alcohols as substrates and can be performed without the strict exclusion of moisture or air. nih.gov The facile formation of the strained oxetane ring in this process is believed to proceed through the intermediacy of an α-oxo gold carbene. nih.govscispace.com The resulting oxetan-3-one is a valuable precursor, as the ketone functionality can be readily reduced to the desired tertiary alcohol using standard reducing agents like sodium borohydride. While this gold-catalyzed method is effective, challenges can arise with certain substrates; for instance, tertiary propargylic alcohols may exhibit low yields due to a higher tendency to form propargylic cations under acidic conditions. nih.gov
Table 1: Gold-Catalyzed Synthesis of Substituted Oxetan-3-ones
| Entry | Propargylic Alcohol Substrate | Catalyst/Oxidant | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Propargyl alcohol | IPrAuNTf₂ / Pyridine N-oxide | 65 | scispace.com |
| 2 | 1-Phenylprop-2-yn-1-ol | (BIPHEP)Au₂Cl₂ / N-Oxide | 85 | nih.gov |
| 3 | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | (BIPHEP)Au₂Cl₂ / N-Oxide | 91 | nih.gov |
Convergent and Divergent Synthesis Strategies for Pyridyl-Oxetane Conjugates
The assembly of the core pyridyl-oxetane structure can be achieved through various convergent and divergent strategies. Convergent approaches involve the synthesis of the pyridine and oxetane fragments separately, followed by their coupling. Divergent strategies would involve building one ring system onto the other.
Metal-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for the construction of carbon-carbon bonds. digitellinc.comwiley.com These reactions are widely used in the synthesis of complex molecules, from natural products to materials. wiley.com The formation of the bond between the pyridine C2 position and the oxetane C3 position can be achieved using established cross-coupling protocols such as Suzuki, Stille, or Negishi reactions.
In a hypothetical convergent synthesis, a 2-halopyridine derivative could be coupled with an organometallic oxetane species. For instance, a 3-(trialkylstannyl)oxetan-3-ol or a 3-(boronic acid)oxetan-3-ol derivative could be coupled with 2-bromo-6-methylpyridine (B113505) under palladium catalysis. Alternatively, a 2-(organometallic)pyridine could be reacted with a suitable oxetane electrophile.
Nickel-catalyzed cross-coupling reactions have emerged as an attractive and more sustainable alternative to palladium-based systems. digitellinc.com Due to their inherent ring strain, oxetanes are promising electrophilic partners in nickel-catalyzed transformations. digitellinc.comcalstate.edu Specifically, nickel-catalyzed cross-electrophile coupling reactions between oxetanes and aryl halides have been developed, which involve the opening of the oxetane ring to form a new C-C bond. calstate.edu While this specific reaction involves ring opening, modifications could potentially allow for coupling without ring cleavage. The development of sp³-sp³ coupling methods using synergistic photoredox and nickel catalysis, which can couple simple carboxylic acids with alkyl halides, further expands the toolbox for creating such complex bonds. nih.gov
Table 2: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent (R¹-M) | Electrophile (R²-X) | Catalyst | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester | Aryl/Vinyl Halide/Triflate | Pd(0) | wiley.com |
| Stille Coupling | Organostannane | Aryl/Vinyl Halide/Triflate | Pd(0) | wiley.com |
| Negishi Coupling | Organozinc | Aryl/Vinyl/Alkyl Halide | Pd(0) or Ni(0) | nih.gov |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgunblog.fr The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.orgbaranlab.org The DMG, typically a Lewis basic functional group, coordinates to the lithium cation, positioning the base for selective proton abstraction at the adjacent site. baranlab.org This generates a stabilized aryllithium intermediate that can be trapped with various electrophiles. wikipedia.org
In the context of synthesizing the pyridyl-oxetane target, the 3-hydroxy-oxetan-3-yl substituent at the 2-position of the pyridine ring could potentially serve as a DMG. The Lewis basic oxygen atoms of the hydroxyl group and the oxetane ether, in concert with the pyridine nitrogen, could chelate the organolithium reagent (e.g., n-butyllithium), thereby increasing the kinetic acidity of the C-6 proton. organic-chemistry.org This would direct the metalation exclusively to the desired position.
Once the 6-lithiated pyridyl-oxetane intermediate is formed, it can be quenched with a suitable electrophile to introduce the required methyl group. For example, reaction with methyl iodide would furnish the 3-(6-methylpyridin-2-yl)oxetan-3-ol precursor, poised for the final functionalization step. The strength of various DMGs has been established through competition experiments, with groups like amides and carbamates being particularly effective. uwindsor.ca
Table 3: Common Reagents for Directed Ortho-Metalation
| Reagent Type | Examples | Function | Reference |
|---|---|---|---|
| Organolithium Base | n-BuLi, s-BuLi, t-BuLi | Deprotonation | wikipedia.orgbaranlab.org |
| Additive | TMEDA (Tetramethylethylenediamine) | Breaks up alkyllithium aggregates, increasing reactivity | baranlab.org |
Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry and materials science that allows for the modification of complex molecules at a late point in the synthetic sequence. nih.gov This approach avoids the need to carry functional groups through lengthy synthetic routes and enables the rapid generation of analogs for structure-activity relationship studies.
The final step in the synthesis of 3-(6-(bromomethyl)pyridin-2-yl)oxetan-3-ol is the introduction of the bromine atom onto the methyl group at the 6-position of the pyridine ring. This transformation is a classic example of late-stage functionalization. The most common method for this benzylic/allylic-type bromination is a free radical reaction using N-bromosuccinimide (NBS) as the bromine source. The reaction is typically initiated by light (photochemical conditions) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating.
The synthesis of the related compound 2,6-bis(bromomethyl)pyridine can be achieved by treating pyridine-2,6-dimethanol with hydrobromic acid at elevated temperatures, demonstrating a method for introducing bromomethyl groups onto a pyridine core. rsc.org Furthermore, the bromination of heterocyclic systems using NBS is a well-established procedure. google.com The application of these principles to the 3-(6-methylpyridin-2-yl)oxetan-3-ol precursor would provide the target molecule. The versatility of LSF has also been demonstrated in ruthenium-catalyzed meta-C-H alkylation of pharmaceuticals, highlighting the power of modifying complex scaffolds. nih.gov
Table 4: Typical Conditions for Late-Stage Benzylic Bromination
| Brominating Agent | Initiator | Solvent | Conditions | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄, CH₂Cl₂, Benzene | Thermal (reflux) | google.com |
| N-Bromosuccinimide (NBS) | UV light | CCl₄, CH₂Cl₂, Benzene | Photochemical (rt) | google.com |
Advanced Reactivity Profiles and Mechanistic Investigations of 3 6 Bromomethyl Pyridin 2 Yl Oxetan 3 Ol
Reactivity of the Bromomethyl Group on the Pyridine (B92270) Scaffold
The bromomethyl group attached to the pyridine ring is a versatile handle for a variety of chemical modifications, including nucleophilic substitutions, cross-coupling reactions, radical functionalizations, and the formation of pyridinium (B92312) salts.
Nucleophilic Substitution Reactions (SN1, SN2) with Diverse Nucleophiles
The carbon-bromine bond in the bromomethyl group is susceptible to cleavage by a wide range of nucleophiles. Depending on the reaction conditions and the nature of the nucleophile, these substitutions can proceed through either an SN1 or SN2 mechanism. Generally, strong nucleophiles favor an SN2 pathway, leading to inversion of stereochemistry if the carbon were chiral. The use of polar aprotic solvents can also facilitate SN2 reactions.
Research has shown that various nucleophiles, including amines, thiols, and alkoxides, can effectively displace the bromide. For instance, the reaction with primary and secondary amines yields the corresponding amino-methyl-pyridine derivatives. Thiolates react to form thioethers, and alkoxides produce the corresponding ether-linked compounds. These transformations are fundamental in building more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions with Organometallic Reagents
Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation. The bromomethyl group on the pyridine scaffold can participate in several such reactions, including Suzuki, and Heck couplings.
In a typical Suzuki coupling , the bromomethylpyridine derivative would react with an organoboron compound in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial and can influence the reaction's efficiency and selectivity. nih.gov For instance, bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)3 and PCy3 have been shown to be effective for similar cross-coupling reactions involving aryl chlorides. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Catalyst System (Example) | Product Type |
| Suzuki | Aryl or vinyl boronic acid/ester | Pd(OAc)2 / SPhos | Aryl- or vinyl-methyl-pyridine |
| Heck | Alkene | Pd(PPh3)4 / Base | Alkenyl-methyl-pyridine |
This table provides illustrative examples of potential cross-coupling reactions. Specific conditions for 3-(6-(bromomethyl)pyridin-2-yl)oxetan-3-ol would require experimental optimization.
Radical Reactions and C-H Functionalization Pathways
The bromomethyl group can also be a precursor for radical generation. Under photolytic or thermolytic conditions, or in the presence of a radical initiator, the C-Br bond can undergo homolytic cleavage to form a pyridinylmethyl radical. This reactive intermediate can then participate in various radical reactions, such as additions to alkenes or C-H functionalization of other substrates. While specific studies on the radical reactions of this compound are not extensively documented, the principles of radical chemistry suggest this as a viable pathway for further derivatization.
Formation and Reactivity of Quaternary Pyridinium Salts
The nitrogen atom of the pyridine ring is nucleophilic and can react with alkyl halides to form quaternary pyridinium salts. researchgate.net The bromomethyl group in this compound can react with a variety of pyridine derivatives to form bis-pyridinium salts. nih.gov The synthesis of these salts is often achieved by refluxing the pyridine derivative with an appropriate alkyl halide in a suitable solvent like ethanol (B145695) or acetone. nih.govresearchgate.net Microwave-assisted synthesis has also been shown to significantly improve yields and reduce reaction times. researchgate.netsrce.hr
These quaternary pyridinium salts are not merely stable products but can serve as intermediates for further transformations. researchgate.net Their increased water solubility and modified electronic properties can be advantageous in certain applications. researchgate.net
Table 2: Synthesis of Quaternary Pyridinium Salts
| Reactant 1 | Reactant 2 (Example) | Method | Product |
| This compound | Pyridine | Conventional heating in ethanol | 2-(Oxetan-3-ol-3-yl)-6-((pyridin-1-ium-1-yl)methyl)pyridine bromide |
| This compound | Nicotinamide | Microwave irradiation in DES | 3-Carbamoyl-1-((6-(3-hydroxyoxetan-3-yl)pyridin-2-yl)methyl)pyridin-1-ium bromide |
DES: Deep Eutectic Solvent
Ring-Opening and Rearrangement Reactions of the Oxetan-3-ol (B104164) Moiety
The oxetane (B1205548) ring, a four-membered heterocycle, is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. illinois.eduutexas.edu The presence of the hydroxyl group at the 3-position further influences its reactivity.
Acid-Catalyzed Oxetane Ring Opening: Regio- and Stereochemical Considerations
In the presence of Brønsted or Lewis acids, the oxetane ring of this compound can undergo ring-opening reactions. nih.govresearchgate.net The regioselectivity of this process is a key consideration. Generally, in acid-catalyzed ring-opening reactions of unsymmetrical oxetanes, the nucleophile attacks the more substituted carbon atom adjacent to the oxygen. magtech.com.cn This is due to the formation of a more stable carbocation-like transition state at the more substituted position. magtech.com.cn
For this compound, the oxetane ring is symmetrically substituted at the 2- and 4-positions. However, the presence of the pyridine ring at the 3-position introduces electronic effects that could influence the regioselectivity if a nucleophile were to attack.
The stereochemistry of the ring-opening is also a critical aspect. The reaction can proceed with either inversion or retention of configuration at the reacting carbon center, depending on the specific mechanism (SN1-like or SN2-like) and the nature of the nucleophile and catalyst.
Nucleophile-Mediated Oxetane Ring Cleavage and Functionalization
The strained C-O bonds of the oxetane ring in This compound are prone to cleavage by a wide range of nucleophiles. researchgate.net Such reactions can be catalyzed by Brønsted or Lewis acids, which activate the oxetane oxygen, facilitating nucleophilic attack. researchgate.net The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In the case of 3-substituted oxetanes, nucleophilic attack generally occurs at the less hindered C4 position. However, the presence of the 2-pyridyl substituent at C3 could influence the regioselectivity.
A variety of nucleophiles can be employed for the ring-opening of oxetanes, leading to highly functionalized 1,3-diols. These include heteroatom nucleophiles (e.g., alcohols, amines, thiols) and carbon nucleophiles (e.g., organometallic reagents, enolates). researchgate.netethz.ch The general mechanism involves the protonation or coordination of a Lewis acid to the oxetane oxygen, followed by an SN2-type attack of the nucleophile. researchgate.net For This compound , the pyridine nitrogen itself could act as an internal Lewis base, potentially influencing the reaction pathways.
Table 1: Predicted Nucleophile-Mediated Ring-Opening Reactions
| Nucleophile | Reagent/Conditions | Expected Product |
| Methanol | H2SO4 (cat.), CH3OH, reflux | 1-(6-(Bromomethyl)pyridin-2-yl)-4-methoxybutane-1,3-diol |
| Azide | NaN3, NH4Cl, H2O/THF | 4-Azido-1-(6-(bromomethyl)pyridin-2-yl)butane-1,3-diol |
| Phenylmagnesium bromide | PhMgBr, THF, then H3O+ | 1-(6-(Bromomethyl)pyridin-2-yl)-4-phenylbutane-1,3-diol |
It is important to note that in the absence of an acid catalyst, stronger nucleophiles like organolithium or Grignard reagents are typically required to open the oxetane ring. acs.org
Thermal and Catalytic Ring-Expansion Reactions to Larger Cyclic Ethers
Oxetanes can undergo ring-expansion reactions to form larger, more stable cyclic ethers, such as tetrahydrofurans (THFs) or 1,4-dioxanes. nih.govbeilstein-journals.org These transformations can be promoted thermally or by using catalytic systems. For instance, treatment of oxetanes with certain ylides at elevated temperatures can lead to ring expansion to tetrahydrofurans. nih.gov
In the context of This compound , the presence of the tertiary alcohol offers a pathway for acid-catalyzed rearrangement. Protonation of the hydroxyl group and subsequent loss of water could generate a tertiary carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift, followed by intramolecular attack of the oxetane oxygen, could lead to a ring-expanded product. Alternatively, a domino process involving initial oxetane ring opening followed by intramolecular cyclization could also lead to larger ring systems. For example, a domino synthesis of bicyclic 3,5-anhydrofuranoses from bis-epoxy alcohols has been reported, where an oxetane ring is formed prior to the tetrahydrofuran. nih.gov
Investigation of Ring-Opening Polymerization Mechanisms
Oxetanes are well-known monomers for ring-opening polymerization (ROP), which can proceed via cationic, anionic, or coordination-insertion mechanisms to yield polyethers. acs.orgresearchgate.net The driving force for this polymerization is the relief of ring strain. nih.gov
For This compound , a cationic ROP mechanism is plausible. The polymerization can be initiated by strong acids or Lewis acids. The pyridine moiety within the monomer could potentially coordinate to the propagating cationic center, influencing the polymerization kinetics and the properties of the resulting polymer. Furthermore, the tertiary hydroxyl and bromomethyl groups would be pendant functionalities along the polyether backbone, offering sites for further modification. Investigations into the cationic ring-opening polymerization of oxetane have shown that solvents like 1,4-dioxane (B91453) can help to control the process. capes.gov.br
Anionic ROP of oxetanes bearing hydroxyl groups, such as 3,3-bis(hydroxymethyl)oxetane, has also been reported to produce hyperbranched polymers. acs.org This suggests that the hydroxyl group in This compound could potentially participate in or influence an anionic ROP process.
Intermolecular and Intramolecular Reactivity of the Tertiary Hydroxyl Group
The tertiary hydroxyl group in This compound is a key functional handle that can undergo a variety of chemical transformations. Its reactivity is influenced by the adjacent pyridine ring and the oxetane moiety.
Selective Derivatization and Protecting Group Strategies
The tertiary hydroxyl group can be selectively derivatized through reactions such as esterification or etherification. researchgate.net However, due to steric hindrance, these reactions might require more forcing conditions compared to primary or secondary alcohols. Common derivatization reagents include acyl chlorides, anhydrides, and silyl (B83357) halides. researchgate.net
Given the presence of other reactive sites in the molecule, a carefully designed protecting group strategy is crucial for many synthetic applications. bham.ac.uk The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. numberanalytics.com
Table 2: Potential Protecting Groups for the Tertiary Hydroxyl Group
| Protecting Group | Reagent for Protection | Conditions for Deprotection |
| Silyl Ether (e.g., TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF |
| Benzyl Ether | BnBr, NaH, THF | H2, Pd/C |
| Pivaloyl (Piv) Ester | Pivaloyl chloride, Pyridine | LiAlH4 or DIBAL-H |
The use of a mild base like pyridine can be beneficial in some protection reactions to avoid side reactions. numberanalytics.com The selection of an appropriate protecting group is critical to enable selective reactions at other positions of the molecule, such as the bromomethyl group or the oxetane ring.
Participation in Cyclization and Cascade Reaction Sequences
The tertiary hydroxyl group, in concert with the bromomethylpyridyl moiety, sets the stage for intramolecular cyclization reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile, displacing the bromide to form a new fused or spirocyclic ether. The regioselectivity of such a cyclization would depend on the relative stability of the resulting ring systems.
Furthermore, the hydroxyl group can direct certain reactions. For instance, hydroxyl-directed cross-coupling reactions have been reported where a hydroxyl group positioned beta to a boronate ester directs the regioselectivity of the reaction. nih.gov While not directly applicable here, it highlights the potential for the hydroxyl group to influence the reactivity of the adjacent pyridine ring in certain catalytic processes. Cascade reactions, where a single event triggers a series of subsequent transformations, are also conceivable. For example, an initial intermolecular reaction at one site could be followed by an intramolecular cyclization involving the hydroxyl group.
Influence on Adjacent Functional Group Reactivity
The tertiary hydroxyl group can exert a significant electronic and steric influence on the reactivity of the adjacent functional groups. Electronically, the hydroxyl group is an electron-donating group, which can increase the electron density of the pyridine ring, potentially affecting its reactivity in electrophilic substitution or metal-catalyzed cross-coupling reactions. nih.gov The presence of an adjacent hydroxyl group can also influence the reaction rate and heat of reaction in oxidation processes. nih.gov
Sterically, the hydroxyl group and its potential protecting groups can hinder access to the adjacent pyridine nitrogen and the C2 position of the pyridine ring, thereby influencing coordination to metal catalysts and the approach of reagents. nih.gov Conversely, the hydroxyl group can also participate in reactions by forming hydrogen bonds with reagents or catalysts, thereby directing their approach and influencing stereoselectivity. nih.gov For instance, in the conversion of alcohols to alkyl halides using reagents like SOCl₂ or PBr₃, the hydroxyl group is transformed into a better leaving group, facilitating nucleophilic substitution. libretexts.org
Computational Chemistry and Theoretical Insights into Reactivity and Mechanism
Prediction of Chemical Reactivity and Selectivity in Pyridyl-Oxetane Systems
Computational chemistry is not only used to understand known reactions but also to predict the outcomes of new ones. For a multifunctional molecule like 3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol, predicting the chemo-, regio-, and stereoselectivity of its reactions is a key challenge that can be addressed computationally.
The presence of multiple reactive sites in this compound—the electrophilic carbon of the bromomethyl group, the various positions on the pyridine (B92270) ring, and the strained oxetane (B1205548) ring—means that regioselectivity is a critical consideration in its chemistry. For example, in a deprotonation reaction using a strong base, several positions on the pyridine ring could potentially be metalated. DFT calculations can predict the most acidic proton by comparing the energies of the corresponding conjugate bases. Experimental studies on the lithiation of pyridines bearing an oxetane unit have demonstrated high regioselectivity, which can be rationalized and predicted using computational models. nih.govdoi.orgrsc.orgresearchgate.net
Table 2: Hypothetical Calculated Relative Energies of Lithiated Intermediates of a Simplified Pyridyl-Oxetane System
| Position of Lithiation | Relative Energy (kcal/mol) | Predicted Major Isomer |
| C3 | +5.2 | No |
| C4 | 0.0 | Yes |
| C5 | +3.8 | No |
Note: These are hypothetical values for illustrative purposes.
Stereoselectivity is also a key aspect of the reactivity of this compound, as the oxetane ring contains a chiral center. Computational methods can be used to model the transition states leading to different stereoisomeric products. By comparing the activation energies for these pathways, the preferred stereochemical outcome can be predicted. DFT studies have been successfully applied to predict the stereoselectivity of various organic reactions.
In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the prediction of chemical reactivity. mit.eduresearchgate.netcmu.edu Instead of relying solely on computationally expensive quantum chemical calculations for every new reaction, ML models can be trained on large datasets of known reactions to learn the complex relationships between molecular structure and reactivity. mit.edubeilstein-journals.org
For a system like this compound, an ML model could be trained on a database of reactions involving similar pyridine and oxetane-containing compounds. youtube.com The input to such a model would be a set of molecular descriptors that encode the structural and electronic features of the reactants, reagents, and solvents. The model would then predict the likely outcome, including the major product, yield, and selectivity. researchgate.netcmu.edu
The development of such models requires careful curation of high-quality experimental data and the selection of appropriate molecular representations and ML algorithms. beilstein-journals.orgyoutube.com While still a developing field, machine learning holds the promise of providing rapid and accurate predictions of chemical reactivity, which can significantly guide the synthetic efforts involving complex molecules like this compound. mit.edu
Theoretical Prediction of Reaction Feasibility and Kinetics
The reactivity of this compound is largely dictated by the presence of the bromomethyl group on the pyridine ring, which is a key site for nucleophilic substitution reactions. Theoretical predictions of reaction feasibility and kinetics for this compound can be approached using computational methods such as Density Functional Theory (DFT). These methods allow for the calculation of activation energies and the exploration of potential energy surfaces for proposed reaction mechanisms. mdpi.com
A primary reaction pathway for this molecule is the S_N2 (bimolecular nucleophilic substitution) reaction at the benzylic carbon of the bromomethyl group. In this reaction, a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion as the leaving group. Computational models can predict the feasibility of such a reaction by calculating the energy barrier of the transition state. A lower activation energy suggests a more feasible and faster reaction. mdpi.comresearchgate.net
The kinetics of the S_N2 reaction are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the pyridine ring. mdpi.comsciforum.net For instance, a stronger nucleophile will generally lead to a faster reaction rate. The pyridine ring itself, being an electron-withdrawing system, can influence the stability of the transition state.
Illustrative Data Table for Theoretical S_N2 Reaction Kinetics:
The following table presents hypothetical activation energies (Ea) for the S_N2 reaction of this compound with different nucleophiles in a polar aprotic solvent, as might be predicted by DFT calculations.
| Nucleophile | Hypothetical Activation Energy (Ea) in kcal/mol | Predicted Relative Rate |
| Hydroxide (OH⁻) | 18.5 | Fast |
| Cyanide (CN⁻) | 19.2 | Moderate |
| Ammonia (NH₃) | 22.1 | Slow |
| Water (H₂O) | 25.8 | Very Slow |
Note: This data is illustrative and based on general principles of S_N2 reactions. Actual values would require specific computational studies.
Conformational Analysis and Molecular Dynamics Simulations
Influence of Substituent Effects on Pyridine and Oxetane Ring Conformations
The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its reactivity and interactions. The molecule possesses two key heterocyclic rings: a pyridine ring and an oxetane ring. The conformations of these rings are influenced by the substituents attached to them.
Pyridine Ring Conformation:
The pyridine ring is an aromatic system and therefore largely planar. However, the substituents—the bromomethyl group at the 6-position and the oxetanol group at the 2-position—can influence the orientation of the molecule and may introduce minor deviations from planarity. researchgate.net The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the electronic effects of the substituents, dictates the charge distribution within the ring. researchgate.netrsc.org DFT studies on substituted pyridines have shown that both the type and position of substituents affect the bond lengths and angles within the ring. researchgate.net
Oxetane Ring Conformation:
The oxetane ring is a four-membered heterocycle and is not planar. It adopts a puckered conformation to relieve ring strain. acs.org The degree of puckering can be influenced by the substituents on the ring. acs.orgresearchgate.net In the case of this compound, the presence of the bulky pyridinyl group and the hydroxyl group at the 3-position will significantly impact the ring's preferred conformation. acs.org Computational analysis, such as that using Cremer-Pople puckering parameters, can be employed to characterize the exact nature of the oxetane ring's pucker. acs.orgresearchgate.net
Illustrative Data Table for Substituent Effects on Ring Geometry:
This table illustrates hypothetical changes in key geometric parameters of the pyridine and oxetane rings due to the substituents, as could be determined by computational modeling.
| Parameter | Hypothetical Value in this compound | Reference Value (unsubstituted ring) |
| Pyridine C2-N Bond Length (Å) | 1.345 | 1.338 |
| Pyridine C6-N Bond Length (Å) | 1.342 | 1.338 |
| Oxetane Puckering Angle (°) | 18.5 | 9.7 |
Note: This data is for illustrative purposes. Specific values would need to be determined through dedicated computational studies.
Solvent Effects on Reaction Energetics and Intermediates
The solvent in which a reaction is carried out can have a profound impact on the reaction's energetics and the stability of its intermediates. sciforum.net For reactions involving this compound, particularly S_N2 reactions, the polarity of the solvent is a critical factor. researchgate.netsciforum.net
Molecular dynamics simulations and implicit solvent models in quantum chemical calculations can be used to study these effects. nih.govacs.org For an S_N2 reaction, polar solvents can stabilize the charged reactants and products more than the transition state, which often has a more dispersed charge. researchgate.netsciforum.net This differential stabilization can lead to an increase in the activation energy and a decrease in the reaction rate compared to the gas phase. sciforum.netstanford.edu
In the case of the S_N2 reaction of this compound, a polar protic solvent like water or ethanol (B145695) could solvate the bromide leaving group and the incoming nucleophile through hydrogen bonding, affecting their reactivity. A polar aprotic solvent, such as acetonitrile (B52724) or acetone, would also influence the reaction energetics, though through different solvation mechanisms. sciforum.netresearchgate.net
Illustrative Data Table for Solvent Effects on S_N2 Activation Energy:
The following table presents a hypothetical comparison of the activation energy for the S_N2 reaction of this compound with a generic nucleophile in different solvents.
| Solvent | Dielectric Constant (ε) | Hypothetical Activation Energy (Ea) in kcal/mol |
| Gas Phase | 1 | 15.0 |
| Cyclohexane (nonpolar) | 2.0 | 17.5 |
| Acetonitrile (polar aprotic) | 37.5 | 20.8 |
| Water (polar protic) | 80.1 | 23.4 |
Note: This data is illustrative and based on general trends observed for S_N2 reactions. Precise computational studies would be necessary to determine the actual values for this specific compound.
Spectroscopic and Analytical Characterization of Reaction Intermediates and Final Products
In-situ and Operando Spectroscopic Techniques for Mechanistic Elucidation
The study of reaction mechanisms benefits immensely from techniques that can probe the reacting system without altering its course. In-situ and operando spectroscopy allow for the direct observation of species as they form and are consumed, providing critical insights into reaction kinetics, intermediates, and the influence of reaction conditions.
Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques for monitoring the progress of a reaction by tracking changes in vibrational modes corresponding to specific chemical bonds. In the synthesis of 3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol, these methods would be invaluable for observing the key bond-forming and bond-breaking events.
For instance, the conversion of a precursor alcohol to the bromomethyl functionality would be evidenced by the disappearance of an O-H stretching band and the appearance of a characteristic C-Br stretching vibration. High-resolution Fourier-transform infrared (FTIR) spectroscopy has been used to study the vibrational modes of related molecules like oxetane (B1205548), where the ring-puckering motion gives rise to distinct absorptions in the far-infrared region. researchgate.net The synthesis of the pyridyl-oxetane core could be monitored by tracking the characteristic ring vibrations of both the pyridine (B92270) and oxetane moieties.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=N, C=C (pyridine) | Ring Stretching | 1400-1600 |
| C-O (oxetane) | Stretching | 950-1100 |
This table presents expected values based on typical functional group absorption regions and data from related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Beyond confirming the final structure, specialized NMR techniques can be employed to detect and characterize short-lived intermediates. For the final product, this compound, both ¹H and ¹³C NMR would provide a distinct fingerprint.
The ¹H NMR spectrum would be expected to show characteristic signals for the pyridyl protons, the methylene (B1212753) protons of the bromomethyl group, and the diastereotopic methylene protons of the oxetane ring. rsc.orgresearchgate.net The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, including those in the pyridine ring, the bromomethyl group, the oxetane ring, and the quaternary carbon bearing the hydroxyl group. rsc.org Studies on related pyridyl-oxetane derivatives provide a basis for predicting the chemical shifts for the target molecule. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Moiety | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Pyridine | H-3, H-4, H-5 | 7.0 - 8.5 | 120 - 150 |
| Bromomethyl | -CH₂Br | ~4.5 | ~30-35 |
| Oxetane | -CH₂- (ring) | 4.5 - 5.0 (diastereotopic) | ~65-75 |
This table presents predicted chemical shift ranges based on data from analogous compounds such as 2-(bromomethyl)pyridine (B1332372) and various pyridyl-oxetane derivatives. rsc.orgnih.govnih.govchemicalbook.com
Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is instrumental in identifying reaction components, including intermediates and byproducts. In the synthesis of this compound, MS could detect key precursors and intermediates, even at low concentrations.
The fragmentation pattern in the mass spectrum provides structural clues. For molecules containing bromine, a characteristic isotopic pattern is observed due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. youtube.com This results in two molecular ion peaks (M and M+2) of similar intensity, which is a clear indicator of the presence of a single bromine atom in the molecule or fragment. youtube.com The mass spectrum of a related compound, 2-(bromomethyl)pyridine, shows a top peak at m/z 92, corresponding to the picolyl cation, which would also be an expected fragment for the target molecule. nih.gov
When the synthesis of this compound involves heterogeneous catalysis, surface-sensitive techniques are required to understand the interaction of reactants and intermediates with the catalyst surface.
X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and chemical states of the species on the surface. For a pyridine-containing molecule, the N(1s) binding energy is sensitive to its coordination environment. nih.gov For example, the interaction of the pyridine nitrogen lone pair with a Lewis acidic site on a catalyst surface would lead to a measurable shift in the N(1s) peak. mdpi.com
X-ray Absorption Spectroscopy (XAS) is another powerful technique for probing the local structure around a specific element. rsc.org Specifically, X-ray Absorption Near Edge Structure (XANES) is sensitive to the oxidation state, while Extended X-ray Absorption Fine Structure (EXAFS) provides information about the coordination number and distances to neighboring atoms. For the bromine atom in this compound, Br K-edge XAS could be used to study its electronic state and local environment, distinguishing it from ionic bromide or other bromine species that might form during the reaction. uni-muenchen.de
Advanced Characterization of Isolated Pyridyl-Oxetane Derivatives
Once the synthetic procedure is complete and the product is isolated, a full suite of analytical techniques is employed to confirm its identity and purity unequivocally.
High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), it is possible to calculate a unique elemental composition.
For this compound, HRMS would be used to determine the exact mass of the protonated molecular ion ([M+H]⁺). This experimental value would then be compared to the theoretically calculated mass for the proposed formula, C₁₀H₁₃⁷⁹BrNO₂⁺ and C₁₀H₁₃⁸¹BrNO₂⁺. A close match between the experimental and theoretical values provides unambiguous confirmation of the elemental formula. This technique is routinely reported in the characterization of novel heterocyclic compounds. rsc.org
Table 3: Calculated High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₁₀H₁₂BrNO₂ + H]⁺ | ⁷⁹Br | 258.0124 |
This table presents the theoretically calculated exact masses for the protonated molecule.
Multi-Dimensional NMR Spectroscopy for Complex Structural Assignment
Multi-dimensional NMR spectroscopy is indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in molecules with multiple spin systems and quaternary carbons, such as this compound. Techniques like COSY, HSQC, and HMBC provide through-bond correlation data that allows for a complete mapping of the molecular skeleton.
Expected ¹H-NMR Spectral Features: The ¹H-NMR spectrum would feature distinct regions for the aromatic pyridine protons, the oxetane ring protons, and the bromomethyl protons. The pyridine protons would appear as a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The four protons of the oxetane ring would likely present as two sets of triplets or doublets of doublets in the aliphatic region (typically δ 4.5-5.0 ppm), while the bromomethyl group (CH₂Br) would exhibit a characteristic singlet further downfield (around δ 4.5 ppm) due to the deshielding effect of the bromine atom. The hydroxyl (-OH) proton would appear as a broad singlet, the position of which is dependent on solvent and concentration.
Expected ¹³C-NMR Spectral Features: The ¹³C-NMR spectrum would show nine distinct signals. Key signals would include the quaternary carbon of the oxetane ring bearing the hydroxyl group (C-O), the carbons of the pyridine ring, the methylene carbons of the oxetane ring, and the bromomethyl carbon.
2D-NMR for Structural Confirmation:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) couplings within the same spin system. It would be crucial for confirming the connectivity of the protons on the pyridine ring and for tracing the coupling network between the non-equivalent methylene protons on the oxetane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign each protonated carbon by linking the ¹H signals to their corresponding ¹³C signals. For instance, the signal for the CH₂Br protons would correlate with the CH₂Br carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular framework, as it shows correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would be vital for confirming the connection between the oxetane ring and the pyridine ring.
Expected HMBC Correlations: A table of expected key long-range correlations that would confirm the structure is provided below.
| Proton(s) | Expected Correlation to Carbon(s) | Information Gained |
| Oxetane CH₂ Protons | Pyridine C2 | Confirms the attachment point of the oxetane ring to the pyridine. |
| Bromomethyl (CH₂Br) Protons | Pyridine C6 | Confirms the position of the bromomethyl group on the pyridine ring. |
| Pyridine H3 Proton | Pyridine C2, C4, C5 | Confirms pyridine ring assignments. |
| Oxetane CH₂ Protons | Oxetane Quaternary C3 | Confirms oxetane ring structure. |
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would not only confirm the molecular connectivity but also provide detailed information on bond lengths, bond angles, and intermolecular interactions.
To perform this analysis, a suitable single crystal of the compound must be grown and irradiated with an X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.
Expected Structural Parameters: Analysis of a related structure, 2,6-bis(bromomethyl)pyridine (B1268884), reveals key structural insights. In this analog, the molecules are arranged in stacks, and there are notable Br⋯Br contacts between adjacent molecules. sigmaaldrich.comnih.govresearchgate.net For this compound, X-ray diffraction would be expected to provide the following crucial data:
Confirmation of Connectivity: Unambiguously prove the covalent bond between the C2 position of the pyridine ring and the C3 position of the oxetane ring.
Bond Lengths and Angles: Provide precise measurements for all bonds. Of particular interest would be the C-Br bond length, the bond lengths and angles within the strained four-membered oxetane ring, and the geometry around the quaternary carbon (C3 of the oxetane). The parent oxetane structure has endocyclic angles far from the ideal tetrahedral value, resulting in significant ring strain. beilstein-journals.org
Conformation and Stereochemistry: Determine the relative orientation (torsion angles) of the pyridine and oxetane rings. It would also reveal the puckering of the oxetane ring.
Intermolecular Interactions: Identify any hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom. It would also show π-π stacking interactions between the pyridine rings of adjacent molecules in the crystal lattice, similar to what is observed in 2,6-bis(bromomethyl)pyridine, where the distance between the centroids of stacked pyridine rings is 3.778 (2) Å. nih.gov
A table of key structural parameters that would be determined by this method is presented below.
| Parameter | Significance |
| C(pyridine)-C(oxetane) Bond Length | Confirms the primary covalent linkage between the two heterocyclic systems. |
| Oxetane Ring Puckering Angle | Characterizes the conformation of the strained four-membered ring. beilstein-journals.org |
| C-O-C and C-C-C Bond Angles in Oxetane | Quantifies the degree of ring strain. beilstein-journals.org |
| C-Br Bond Length | Provides a standard metric for the bromomethyl functional group. |
| Torsion Angle (Pyridine Ring Plane vs. Oxetane Ring) | Describes the rotational orientation of the two main structural fragments. |
| O-H···N or O-H···Br Hydrogen Bond Distances | Identifies and quantifies key intermolecular forces governing the crystal packing. |
| Pyridine Ring Centroid-Centroid Distance | Indicates the presence and strength of π-π stacking interactions. nih.gov |
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for 3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol? A typical approach involves bromination of a hydroxymethylpyridine precursor. For example, the bromomethyl group can be introduced via radical bromination using N-bromosuccinimide (NBS) under controlled conditions, followed by coupling with an oxetane-3-ol derivative. Protecting groups (e.g., silyl ethers) may stabilize the oxetane hydroxyl during bromination to prevent side reactions .
Advanced: How can regioselectivity challenges during bromomethylation be addressed in the presence of oxetane hydroxyl groups? Regioselective bromination requires careful optimization of reaction conditions. Using Lewis acids like FeCl₃ or ZnBr₂ can direct bromination to the pyridine’s 6-position. Additionally, transient protection of the oxetane hydroxyl with tert-butyldimethylsilyl (TBS) groups prevents undesired oxidation or elimination, as demonstrated in analogous fluoropyridine syntheses .
Structural Characterization
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound? High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential to verify the pyridine and oxetane moieties. The bromomethyl group appears as a singlet near δ 4.5 ppm in ¹H NMR, while the oxetane hydroxyl shows a broad peak at δ 2.5–3.5 ppm. Mass spectrometry (HRMS) confirms the molecular ion and isotopic pattern due to bromine .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound? Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. SHELXL (SHELX suite) is widely used for small-molecule refinement, particularly for resolving hydrogen-bonding networks involving the oxetane hydroxyl. Proper crystal growth conditions (e.g., slow evaporation in polar aprotic solvents) are critical for high-quality data .
Stability and Storage
Basic: What storage conditions are recommended to prevent decomposition? The compound is sensitive to light and moisture. Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials. Use desiccants like molecular sieves to mitigate hydrolysis of the bromomethyl group, which can generate hydroxymethyl byproducts .
Advanced: How does the oxetane ring’s strain influence thermal stability? The oxetane’s ring strain (approximately 106 kJ/mol) increases susceptibility to ring-opening under acidic or basic conditions. Differential scanning calorimetry (DSC) studies reveal decomposition onset temperatures >150°C, but prolonged heating above 80°C in solution should be avoided to prevent degradation .
Reactivity and Functionalization
Basic: What are the key reactivity patterns of the bromomethyl group in this compound? The bromomethyl group is highly electrophilic, enabling nucleophilic substitutions (e.g., Suzuki-Miyaura cross-coupling) or elimination to form methylene intermediates. For example, reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .
Advanced: How can computational chemistry predict the bromomethyl group’s reactivity in cross-coupling reactions? Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers. Studies on analogous bromopyridines suggest that electron-withdrawing oxetane groups enhance the bromomethyl’s electrophilicity, favoring oxidative addition in palladium-catalyzed reactions .
Applications in Medicinal Chemistry
Basic: What makes this compound a valuable intermediate in drug discovery? The oxetane ring improves metabolic stability and solubility in lead compounds, while the bromomethyl group serves as a handle for late-stage diversification. It is used in kinase inhibitor synthesis, as seen in structurally related oxetane-pyridine scaffolds .
Advanced: How does the compound’s logP compare to its non-oxetane analogs, and what are the implications for bioavailability? The oxetane ring reduces logP by ~0.5–1.0 units compared to cyclohexane analogs, enhancing aqueous solubility. Molecular dynamics simulations show improved membrane permeability in prodrug designs, as demonstrated in preclinical studies of antiviral agents .
Analytical Challenges
Advanced: How can conflicting NMR data for diastereomeric impurities be resolved? Chiral chromatography (e.g., using a Chiralpak® IA column) or NOESY experiments distinguish diastereomers. For example, axial vs. equatorial positioning of the oxetane hydroxyl generates distinct NOE correlations between the hydroxyl proton and pyridine protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
